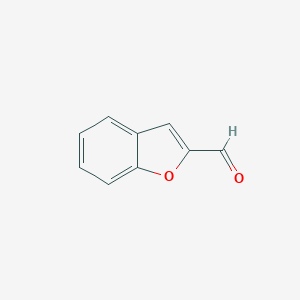








|
REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.CCCCCC.C([Li])CCC.CN(C)[CH:23]=[O:24]>O1CCCC1>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH:23]=[O:24] |f:1.2|
|


|
Name
|
|
|
Quantity
|
2.18 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
n-butyllithium hexane
|
|
Quantity
|
12.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
1.61 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
in 5 minutes with stirring at -50° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 0° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -60° C
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by distillation under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was mixed with 50 ml of ethyl acetate and 20 ml of water
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the residue
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed with an aqueous saturated sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by distillation under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (eluant: n-hexane/ethyl acetate =20/1 to 10/1)
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.7 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 63% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |